2-Chlorodibenzo[f,h]quinoxaline
Overview
Description
2-Chlorodibenzo[f,h]quinoxaline is a heterocyclic aromatic compound with the molecular formula C16H9ClN2. It is a derivative of quinoxaline, which is a fused ring system consisting of a benzene ring and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorodibenzo[f,h]quinoxaline typically involves the condensation of 2-chlorobenzene-1,4-diamine with 1,2-dicarbonyl compounds. One common method is the reaction of 2-chlorobenzene-1,4-diamine with glyoxal in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chlorodibenzo[f,h]quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Amino or thio derivatives of quinoxaline.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Scientific Research Applications
2-Chlorodibenzo[f,h]quinoxaline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer, antiviral, and antibacterial agents.
Materials Science: It is explored for its potential use in organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-Chlorodibenzo[f,h]quinoxaline depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the chlorine substituent.
2-Methylquinoxaline: A derivative with a methyl group instead of chlorine.
2,3-Dichloroquinoxaline: A derivative with two chlorine atoms at positions 2 and 3.
Uniqueness
2-Chlorodibenzo[f,h]quinoxaline is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
IUPAC Name |
3-chlorophenanthro[9,10-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-14-9-18-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16(15)19-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYJCWNQZBKYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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